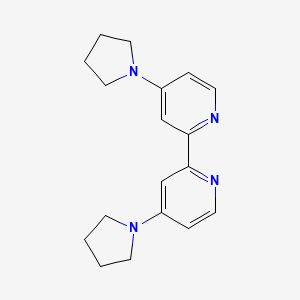

4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine is an organic compound with the molecular formula C18H22N4. It is a bipyridine derivative where each pyridine ring is substituted with a pyrrolidine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution of the bromine atoms by the pyrrolidine groups .

Industrial Production Methods

While specific industrial production methods for 4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced derivatives. Substitution reactions can lead to a variety of substituted bipyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine depends on its application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved are specific to the metal center and the type of reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups instead of pyrrolidine groups.

4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups at the 4-positions instead of pyrrolidine groups.

2,2’-Bipyridine: The parent compound without any substituents at the 4-positions.

Uniqueness

4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine is unique due to the presence of pyrrolidine groups, which can enhance its solubility and electronic properties compared to its analogs. This makes it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics .

Biological Activity

4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

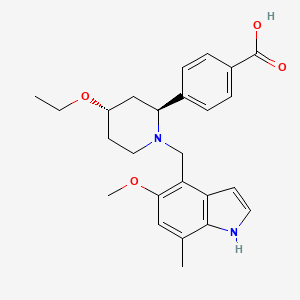

Chemical Structure and Properties

The compound features a bipyridine core substituted with two pyrrolidine groups at the 4-position. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The pyrrolidine moieties can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The bipyridine scaffold may facilitate coordination with metal ions or participate in π-π stacking interactions with nucleic acids.

Biological Activity

Research indicates that compounds related to bipyridines exhibit diverse biological activities, including:

- Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains. For instance, studies have reported that modified pyridine compounds can inhibit the growth of ESKAPE pathogens, which are notorious for their multidrug resistance .

- Antiarrhythmic Properties : Some pyrrolidine derivatives display antiarrhythmic effects by modulating cardiac electrical activity. In particular, compounds have been observed to affect heart rate and prolong intervals in electrocardiographic readings .

- Antioxidant Effects : Certain derivatives have demonstrated antioxidant properties, which can contribute to their therapeutic potential by reducing oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Screening : A study evaluated various pyrrolidinyl compounds for their antimicrobial properties against a range of bacteria. The results indicated that specific modifications could enhance efficacy against resistant strains .

- Cardiac Studies : Research on pyrrolidin-2-one derivatives revealed significant antiarrhythmic activity in animal models, suggesting potential applications in treating cardiac arrhythmias .

- Bioactivity Prediction : Using PASS software for biological activity prediction, certain derivatives were characterized as having antiischemic properties, further supporting their potential therapeutic roles .

Data Tables

Here are summarized findings from relevant studies:

| Study | Compound | Activity | IC50/Effectiveness | Notes |

|---|---|---|---|---|

| Study 1 | This compound | Antimicrobial | Not specified | Effective against ESKAPE pathogens |

| Study 2 | Pyrrolidin-2-one derivative | Antiarrhythmic | IC50 = 13 nM | Prolonged P-Q and Q-T intervals |

| Study 3 | Various pyrrolidine derivatives | Antioxidant | Not specified | Reduced oxidative stress |

Properties

Molecular Formula |

C18H22N4 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

4-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C18H22N4/c1-2-10-21(9-1)15-5-7-19-17(13-15)18-14-16(6-8-20-18)22-11-3-4-12-22/h5-8,13-14H,1-4,9-12H2 |

InChI Key |

PMGICETZCRYDBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C3=NC=CC(=C3)N4CCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.